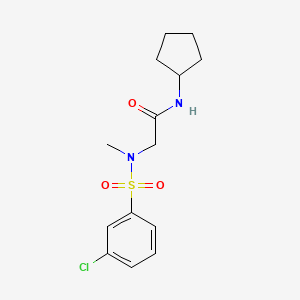
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide is a sulfonamide compound with a molecular formula of C14H19ClN2O3S and a molecular weight of 330.8 g/mol. This compound has been identified as having potential anticoronaviral properties.
化学反应分析
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide, like other sulfonamides, can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is not available.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.
Common reagents and conditions for these reactions would depend on the desired transformation and the specific functional groups present in the molecule. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
科学研究应用
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide has been identified as having potential anticoronaviral properties. This makes it a compound of interest in the field of medicinal chemistry, particularly in the development of antiviral drugs. Additionally, sulfonamide compounds are known for their antibacterial properties, and this compound may also be explored for such applications.
作用机制
The exact mechanism of action for N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide is not well-documented. sulfonamides typically exert their effects by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This compound may act on similar molecular targets and pathways, potentially inhibiting key enzymes or proteins involved in viral replication.
相似化合物的比较
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide can be compared to other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antibacterial sulfonamide.
Sulfadiazine: Another antibacterial sulfonamide used in combination with other drugs.
Sulfisoxazole: Used to treat urinary tract infections.
What sets this compound apart is its potential anticoronaviral activity, which is not a common property among traditional sulfonamides.
属性
分子式 |
C14H19ClN2O3S |
|---|---|
分子量 |
330.8 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)sulfonyl-methylamino]-N-cyclopentylacetamide |
InChI |
InChI=1S/C14H19ClN2O3S/c1-17(10-14(18)16-12-6-2-3-7-12)21(19,20)13-8-4-5-11(15)9-13/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18) |
InChI 键 |
AQPUOWMWVSBUSI-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
溶解度 |
7.6 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















